Summary of the Application: Olivil 4’-O-glucoside is a lignan found in the by-products of olive trees (Olea europaea L.) . These by-products are rich in molecules with antioxidant, antimicrobial, cardioprotective, and anticancer activity, making them a promising candidate for treating several human diseases .
Methods of Application: The compounds are isolated from the by-products of olive trees using various chromatographic techniques . The isolated compounds are then identified and their bioactivity is studied using appropriate biochemical assays .
Methods of Application: In metabolomics, Olivil 4’-O-glucoside can be identified and quantified in samples using techniques such as liquid chromatography-mass spectrometry (LC/MS) .
Results or Outcomes: The presence and concentration of Olivil 4’-O-glucoside in a sample can provide valuable information about the metabolic state of the organism from which the sample was taken .
Summary of the Application: Olivil 4’-O-glucoside is also used in the field of nutraceuticals . Nutraceuticals are products derived from food sources that are purported to provide extra health benefits, in addition to the basic nutritional value found in foods .
Methods of Application: Olivil 4’-O-glucoside can be extracted from natural sources and incorporated into nutraceutical products .
Results or Outcomes: While the specific health benefits of Olivil 4’-O-glucoside are still being researched, it is believed to contribute to the antioxidant, antimicrobial, and other beneficial properties of the nutraceutical products in which it is included .
Olivil 4'-O-glucoside, also known as Olivil-4'-O-β-D-glucopyranoside, is a lignan compound derived from the stems of Jasminum tortuosum. With the molecular formula and a molecular weight of approximately 538.54 g/mol, this compound features a complex structure characterized by multiple hydroxyl groups and a glucoside moiety . It is notable for its potential health benefits and biological activities, which have garnered interest in both research and industrial applications.
The chemical reactivity of Olivil 4'-O-glucoside primarily involves hydrolysis, where the glucoside bond can be cleaved to release glucose and the aglycone component. This reaction can be catalyzed by acids or enzymes such as glycosidases. Additionally, Olivil 4'-O-glucoside may undergo oxidation reactions that can modify its phenolic structure, potentially leading to the formation of various metabolites that exhibit different biological activities .
Research indicates that Olivil 4'-O-glucoside possesses various biological activities. It has been studied for its antioxidant properties, which are attributed to its phenolic structure. Antioxidants help neutralize free radicals, thereby reducing oxidative stress in cells. Furthermore, preliminary studies suggest potential anti-inflammatory effects, which may contribute to its protective role against chronic diseases .
Olivil 4'-O-glucoside can be synthesized through several methods, including:
Olivil 4'-O-glucoside has potential applications in various fields:
Several compounds share structural similarities with Olivil 4'-O-glucoside, including:
Compound | Molecular Formula | Key Properties |
---|---|---|
Olivil 4'-O-glucoside | Antioxidant, anti-inflammatory | |
Hydroxytyrosol | Strong antioxidant | |
Hydroxytyrosol 4-β-D-glucoside | Antioxidant, enhances bioavailability | |
Tyrosol | Antioxidant |
Olivil 4'-O-glucoside is unique due to its specific lignan structure combined with the glucosyl moiety, which may confer distinct biological activities compared to other phenolic compounds. Its derivation from Jasminum tortuosum also highlights its potential as a natural product with specific health benefits not found in other similar compounds .